Modulated Lipophilicity: Balancing Permeability and Solubility Relative to Non-Iodinated Core
The target compound exhibits a calculated XLogP3 value of 1.5 [1], representing a 1.1 log unit increase in lipophilicity compared to the non-iodinated 2,8-dioxaspiro[4.5]decan-1-one core (XLogP3 = 0.4) [2]. This moderate lipophilicity range (1-2) is considered optimal for balancing passive membrane permeability with aqueous solubility in early drug discovery [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2,8-Dioxaspiro[4.5]decan-1-one (XLogP3 = 0.4) |
| Quantified Difference | +1.1 log units |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement of the target compound provides a predictable lipophilicity increase for SAR exploration without the need for custom synthesis, offering a defined physicochemical starting point distinct from the non-iodinated parent scaffold.
- [1] PubChem. 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one. Compound Summary. XLogP3 value: 1.5. CID 138987803. View Source
- [2] Kuujia. 2,8-Dioxaspiro[4.5]decan-1-one. XLogP3 value: 0.4. CAS 1690338-28-3. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
